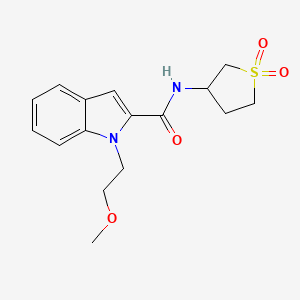![molecular formula C24H27N5O3 B11128126 5-(3,4-dimethoxyphenyl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B11128126.png)
5-(3,4-dimethoxyphenyl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with a dimethoxyphenyl group and a benzodiazole moiety. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then coupled with 2-(1H-benzodiazol-2-yl)ethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential bioactive properties, such as antimicrobial or anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE
- 2-(3,4-DIMETHOXYPHENYL)-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-(PROPAN-2-YL)PENTANENITRILE .
Uniqueness
The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, dimethoxyphenyl group, and benzodiazole moiety makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H27N5O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H27N5O3/c1-15(2)29-20-8-6-5-7-17(20)26-23(29)11-12-25-24(30)19-14-18(27-28-19)16-9-10-21(31-3)22(13-16)32-4/h5-10,13-15H,11-12H2,1-4H3,(H,25,30)(H,27,28) |
InChI Key |
PGCMKLVTVAFRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11128049.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11128050.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11128054.png)
![methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate](/img/structure/B11128064.png)
![allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11128068.png)
![N-cyclopentyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11128069.png)
![2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11128075.png)
![2-(2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamido)-3-methylpentanoic acid](/img/structure/B11128077.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11128085.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide](/img/structure/B11128087.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11128091.png)
![4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B11128109.png)
![5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128123.png)
